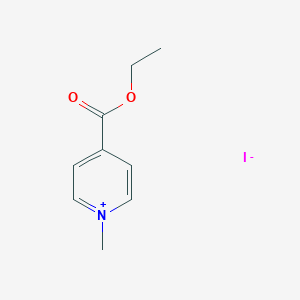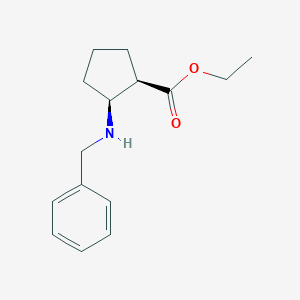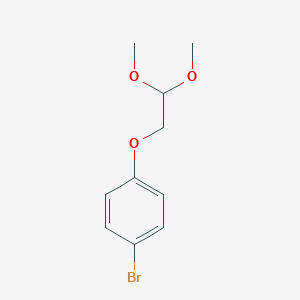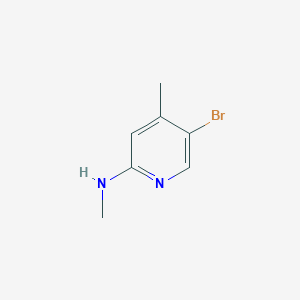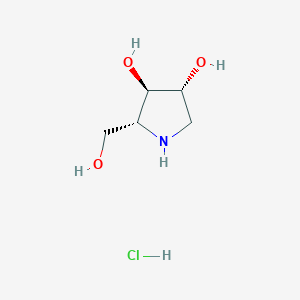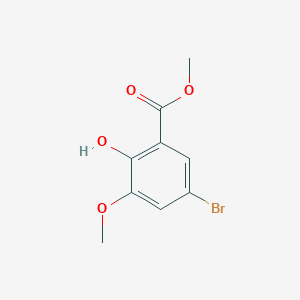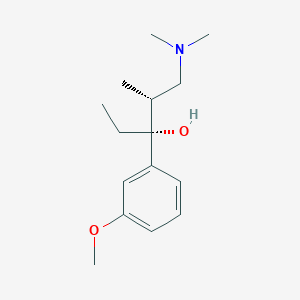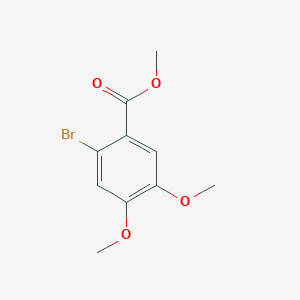
Methyl-2-Brom-4,5-Dimethoxybenzoat
Übersicht
Beschreibung
“Methyl 2-bromo-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H11BrO4 . It has a molecular weight of 275.1 . It is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-4,5-dimethoxybenzoate” can be represented by the SMILES stringBrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 . The InChI code for this compound is 1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 . Physical And Chemical Properties Analysis
“Methyl 2-bromo-4,5-dimethoxybenzoate” is a solid . It has a molecular weight of 275.1 .Wissenschaftliche Forschungsanwendungen
Antifeedant für den Pflanzenschutz
Methyl-2,4-Dimethoxybenzoat wurde als ein Stoff mit einem hohen Antifeedant-Index identifiziert, was es zu einem vielversprechenden Kandidaten für den Schutz von gepflanzten Sämlingen auf dem Feld vor Schädlingen macht .
Synthese von 1,5-Diaryl-1,3,5-Pentanetrionen
Diese Verbindung wird bei der Synthese von 1,5-Diaryl-1,3,5-Pentanetrionen verwendet, die wichtige Zwischenprodukte in der organischen Synthese sind .
SOS1-Inhibitoren
Es kann als Inhibitor für SOS1 (Salt Overly Sensitive 1) verwendet werden, einem wichtigen Protein, das für das Verständnis der Mechanismen der Salztoleranz in Pflanzen von Bedeutung ist .
Safety and Hazards
The safety data sheet of a similar compound, “Methyl 2-bromo-4,5-dimethoxybenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
“Methyl 2,4-dimethoxybenzoate” has been noted to have the highest antifeedant index and are the best candidates for practical applications in order to protect planted seedlings in the field . This suggests potential future directions for the use of similar compounds like “Methyl 2-bromo-4,5-dimethoxybenzoate”.
Eigenschaften
IUPAC Name |
methyl 2-bromo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHOZBMHZWCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384701 | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17667-32-2 | |
| Record name | Methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17667-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 2-bromo-4,5-dimethoxybenzoate be used to synthesize substituted phthalides? What are the advantages of this approach?
A1: Yes, Methyl 2-bromo-4,5-dimethoxybenzoate can be effectively utilized in the synthesis of substituted phthalides. [] The research demonstrates its successful reaction with tolualdehyde in the presence of a nickel catalyst ([NiBr(2)(dppe)], dppe=1,2-bis(diphenylphosphino)ethane) and zinc powder, yielding the corresponding substituted phthalide in a 71% yield. [] This approach offers several advantages:
- Chemoselectivity: The reaction demonstrates high chemoselectivity, favoring the formation of the desired phthalide product. []
- Mild Reaction Conditions: The use of a nickel catalyst allows for relatively mild reaction conditions, which can be beneficial for synthesizing complex molecules. []
- Versatility: The method's success with a substituted benzoate (Methyl 2-bromo-4,5-dimethoxybenzoate) suggests potential applicability to a broader range of substrates, allowing for the synthesis of diverse phthalide derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


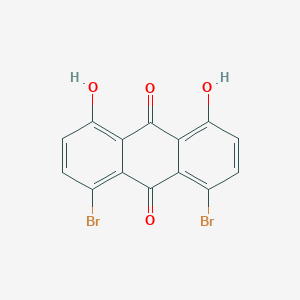
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

